Boc-D-Orn(Fmoc)-OH
Description
Contextual Significance of Protected Amino Acid Derivatives in Modern Peptide Chemistry
The chemical synthesis of peptides is a meticulous process that involves the sequential linking of amino acids to form a chain with a specific sequence. openaccessjournals.com Amino acids, by their nature, possess at least two reactive functional groups: an amino group (-NH₂) and a carboxyl group (-COOH). altabioscience.com To prevent unwanted side reactions, such as self-polymerization or incorrect bond formation, it is essential to temporarily block, or "protect," these reactive sites. nih.govaltabioscience.com
This is achieved using protecting groups, which are chemical moieties that cap the reactive functionalities. nih.govthermofisher.com For peptide synthesis, the α-amino group of an incoming amino acid is temporarily protected to ensure that its carboxyl group selectively forms a peptide bond with the free amino group of the growing peptide chain. altabioscience.com Furthermore, any reactive groups present in the amino acid side chains must also be protected to avoid undesirable reactions during the coupling process. thermofisher.com
Amino acid derivatives, such as Boc-D-Orn(Fmoc)-OH, are therefore fundamental building blocks in methods like Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.com SPPS, the most common method for peptide synthesis, involves building the peptide chain step-by-step on a solid resin support. openaccessjournals.com The use of protected amino acids ensures high yields and purity of the final peptide by directing the chemical reactions to occur only at the desired locations. altabioscience.com
The Enantiomeric D-Configuration of Ornithine in Biologically Relevant Compounds and Its Implications
While the vast majority of amino acids found in proteins in nature are of the L-configuration, the incorporation of their mirror images, or D-enantiomers, into synthetic peptides has significant biological implications. mdpi.compnas.org The presence of D-amino acids, such as the D-ornithine core in this compound, can dramatically alter the properties of a peptide.
One of the most significant advantages of including D-amino acids is the enhancement of the peptide's stability against enzymatic degradation. mdpi.comfrontiersin.org Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. frontiersin.orgnih.gov Peptides containing D-amino acids are therefore more resistant to proteolysis, which can lead to a longer half-life in biological systems. pnas.org
The incorporation of D-amino acids can also influence a peptide's biological activity and receptor binding affinity. frontiersin.orgresearchgate.net While a simple substitution of an L-amino acid with its D-enantiomer can sometimes disrupt the peptide's structure and function, strategic placement can lead to enhanced or novel activities. pnas.orgnih.gov For instance, the introduction of D-amino acids is a frequently used method to improve the therapeutic efficacy of host defense peptides (HDPs), which are being investigated as next-generation antimicrobial agents. mdpi.com The presence of D-ornithine can be a key component in designing such stabilized and potent peptide-based therapeutics. biosynth.comresearchgate.net
Orthogonal Protecting Group Strategies: The Boc/Fmoc System and its Role in Chemical Synthesis
The term "orthogonal protection" refers to a strategy in chemical synthesis where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. organic-chemistry.orgfiveable.me This allows for the selective deprotection and modification of different functional groups within the same molecule, providing precise control over the synthetic process. organic-chemistry.org
This compound is a prime example of an orthogonally protected amino acid. It features two distinct protecting groups:
Boc (tert-butyloxycarbonyl): This group protects the α-amino group of the ornithine. The Boc group is acid-labile, meaning it is removed by treatment with an acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgbiosynth.com It is stable under basic conditions. organic-chemistry.org
Fmoc (9-fluorenylmethoxycarbonyl): This group protects the side-chain amino group (the δ-amino group) of ornithine. The Fmoc group is base-labile and is typically removed using a mild base like piperidine (B6355638). altabioscience.combiosynth.com It is stable under the acidic conditions used to remove the Boc group. altabioscience.com
This Boc/Fmoc combination is a truly orthogonal system. organic-chemistry.orgbiosynth.com In a synthetic scheme, a chemist can selectively remove the acid-labile Boc group to elongate the peptide chain from the α-amino position, while the base-labile Fmoc group on the side chain remains intact. organic-chemistry.org Conversely, the Fmoc group can be selectively removed to allow for modification at the side chain, such as cyclization or the attachment of other molecules, without disturbing the Boc-protected α-amino group or the rest of the peptide. iris-biotech.de This dual protection scheme makes this compound a highly versatile tool for constructing complex peptide architectures, including branched and cyclic peptides. fiveable.me
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWACZYMHWWEK-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679787 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163336-15-0 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies Utilizing Boc D Orn Fmoc Oh
Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Orn(Fmoc)-OH
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble solid support. peptide.compeptide.com The use of this compound within an SPPS protocol is a sophisticated strategy that leverages the differential chemical labilities of the Boc and Fmoc protecting groups to achieve selective functionalization. chemimpex.com
The concept of "orthogonal protection" is fundamental to the synthesis of complex peptides. peptide.comcore.ac.uk It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others. peptide.com In the case of this compound, the N-α amine is protected by the acid-labile Boc group, while the N-δ side-chain amine is protected by the base-labile Fmoc group. This arrangement is the reverse of the more common Fmoc-based SPPS strategy where the N-α position is Fmoc-protected. This specific design is intentional, allowing for the selective deprotection and subsequent modification of the ornithine side chain while the peptide remains anchored to the resin and the backbone integrity is maintained. sigmaaldrich.comgoogle.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by its sensitivity to basic conditions. altabioscience.com The deprotection mechanism is initiated by the abstraction of an acidic proton on the fluorene (B118485) ring by a weak base, typically a secondary amine like piperidine (B6355638). peptide.comresearchgate.net This leads to a β-elimination reaction, releasing the free N-δ amine, carbon dioxide, and a reactive dibenzofulvene byproduct. altabioscience.compeptide.com The excess piperidine in the reaction mixture acts as a scavenger, trapping the dibenzofulvene to form a stable adduct that is easily washed away. altabioscience.compeptide.com
Commonly, a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for efficient Fmoc removal. altabioscience.com The reaction is generally rapid and can be monitored by UV spectrophotometry, as the released dibenzofulvene-piperidine adduct has a strong UV absorbance. altabioscience.com
The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids. organic-chemistry.org The deprotection is typically achieved using a solution of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). chempep.com The mechanism involves protonation of the Boc group, followed by its fragmentation into gaseous isobutene, carbon dioxide, and the free N-α amine. total-synthesis.com
This acid treatment cleaves the temporary N-α-Boc group at each step of the peptide elongation, allowing the next amino acid to be coupled. chempep.com Because both the Boc group and many side-chain protecting groups are acid-labile, this strategy is not truly orthogonal in the same way as Fmoc/tBu chemistry. peptide.com However, practical application is achieved by using different acid strengths; moderate acids like TFA remove the Boc group, while stronger acids like hydrogen fluoride (B91410) (HF) are required for final cleavage and removal of most side-chain protecting groups. peptide.compeptide.com
Table 1: Comparison of Deprotection Conditions for Fmoc and Boc Groups
| Protecting Group | Position on Ornithine | Reagent | Typical Conditions | Mechanism | Stability |
| Fmoc | N-δ (Side Chain) | Base (e.g., Piperidine) | 20% Piperidine in DMF | β-elimination altabioscience.compeptide.com | Acid-stable, Base-labile altabioscience.com |
| Boc | N-α (Backbone) | Acid (e.g., TFA) | 50% TFA in DCM | Acid-catalyzed fragmentation chempep.comtotal-synthesis.com | Base-stable, Acid-labile organic-chemistry.org |
The true power of using an orthogonally protected amino acid like this compound lies in the ability to perform chemistry on the side chain while the peptide is still fully protected and attached to the solid support. sigmaaldrich.compeptide.com After the peptide chain has been assembled using Boc-SPPS, the Fmoc group on the ornithine side chain can be selectively removed with piperidine without affecting the N-α-Boc group of the N-terminal amino acid or other acid-labile side-chain protecting groups. sigmaaldrich.com
This unmasked N-δ amine becomes a reactive handle for a wide array of on-resin modifications:
Peptide Branching: A second peptide chain can be synthesized directly onto the ornithine side chain. sigmaaldrich.com
Cyclization: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or an activated side chain of another amino acid (e.g., aspartic or glutamic acid). sigmaaldrich.com
Conjugation: Various molecules such as fluorophores, biotin, lipids, or polyethylene (B3416737) glycol (PEG) chains can be attached to enhance the peptide's properties for specific applications in research and drug development. chemimpex.compeptide.com
This strategy provides precise control over the final peptide structure, enabling the synthesis of complex molecules that would be difficult or impossible to create using standard linear synthesis methods. chemimpex.comsigmaaldrich.com
The successful incorporation of any amino acid into a growing peptide chain depends on the efficient formation of an amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide. This process, known as coupling, requires activation of the carboxylic acid.
For sterically hindered amino acids or for difficult coupling steps, the choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent side reactions like racemization. sigmaaldrich.comsioc-journal.cn In-situ activating reagents are widely used due to their efficiency and ease of use. sigmaaldrich.com These reagents are typically based on phosphonium (B103445) or aminium salts. sigmaaldrich.com
Commonly used coupling reagents include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and effective reagent for standard couplings. sigmaaldrich.combachem.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known to be more efficient than HBTU, especially for difficult couplings, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its leaving group (HOAt). sigmaaldrich.combachem.com
DIC (N,N'-Diisopropylcarbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure to form an active ester and suppress side reactions. researchgate.net
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective. sigmaaldrich.com
Optimization of reaction conditions often involves adjusting the solvent (typically DMF or NMP), temperature, and the equivalents of the amino acid and coupling reagents. sioc-journal.cn For particularly difficult couplings, strategies such as double coupling (repeating the coupling step) or using microwave assistance to accelerate the reaction can be employed. sioc-journal.cnbachem.com After coupling and before the next deprotection step, a capping step with a reagent like acetic anhydride (B1165640) is sometimes performed to block any unreacted free amines, preventing the formation of deletion sequences.
Table 2: Common Coupling Reagents for SPPS
| Reagent | Full Name | Type | Key Characteristics |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Widely used, effective for most standard couplings. bachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, particularly for sterically hindered amino acids and difficult sequences. sigmaaldrich.combachem.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Generates OBt esters; effective for difficult couplings. sigmaaldrich.com |
| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety profile (non-explosive). bachem.com |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide/Additive | A classic and cost-effective coupling method. researchgate.net |
Efficient Incorporation of this compound into Peptide Sequences
Minimization of Epimerization during Coupling Steps
Epimerization, the undesirable inversion of stereochemistry at the α-carbon of an amino acid during peptide bond formation, is a significant challenge in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. Certain amino acids are particularly prone to racemization, and the coupling conditions play a critical role in mitigating this side reaction. ug.edu.pl
The use of N-α-protected amino acids is the first line of defense against epimerization. Urethane-based protecting groups, such as Fmoc and Boc, are known to suppress racemization during the activation and coupling steps. nih.gov For building blocks like this compound, the Fmoc group on the α-amino position provides this crucial protection.
Research findings indicate that the choice of coupling reagents and additives is paramount in maintaining stereochemical integrity. While not specific to D-ornithine, studies on other epimerization-prone amino acids like histidine and cysteine provide valuable insights. The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) is a standard practice to reduce epimerization. bachem.com These additives react with the activated amino acid to form active esters that are less prone to racemization than other intermediates. bachem.com For instance, base-free coupling conditions using a DIC/HOBt combination are considered one of the best methods for minimizing racemization for sensitive residues. bachem.com
The mechanism of epimerization often involves the base-catalyzed deprotonation of the α-carbon. Therefore, controlling the basicity of the reaction environment is crucial. The choice of base and its stoichiometry can significantly impact the level of epimerization.
| Coupling Reagent/Additive Combination | Key Advantage | Typical Application Notes |
|---|---|---|
| DIC / HOBt | Low racemization, particularly under base-free conditions. bachem.com | Widely used in both manual and automated SPPS for coupling sensitive amino acids. bachem.com |
| DIC / Oxyma Pure | Considered a superior, non-explosive alternative to HOBt with similar or better epimerization suppression. | Increasingly adopted in modern synthesis protocols for high enantiomeric purity. |
| HATU / DIPEA | Fast coupling kinetics, but requires careful control of base equivalents. | Effective for sterically hindered couplings, though the base can increase epimerization risk if not optimized. |
| Fmoc-Amino Acid Fluorides / DIEA | React rapidly with very low levels of racemization. nih.gov | Useful for preparing peptides with sterically hindered amino acids. nih.gov |
Design and Assembly of Peptides Containing D-Ornithine Residues
The incorporation of non-proteinogenic amino acids, such as D-ornithine, into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. D-amino acids can enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and induce specific secondary structures. This compound is a standard building block for introducing D-ornithine residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.com
The synthetic process relies on the orthogonal nature of the Fmoc and Boc protecting groups. nih.gov The peptide chain is assembled on a solid support resin, with the D-ornithine residue added at the desired position in the sequence.
The general cycle for incorporating this compound in Fmoc-SPPS is as follows:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide chain is removed using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free amino group for the next coupling step. The Boc group on the D-ornithine side chain remains stable under these conditions. organic-chemistry.org
Coupling: A solution of this compound is activated with a suitable coupling reagent (e.g., DIC/Oxyma) and added to the resin. The activated carboxyl group of this compound reacts with the free N-terminal amine on the growing peptide chain, forming a new peptide bond. bachem.com
Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain, now with an N-terminal Fmoc-protected D-ornithine residue, ready for the next cycle.
This process is repeated until the desired peptide sequence is fully assembled. The compatibility of this compound with standard SPPS protocols makes it suitable for use in automated peptide synthesizers, enabling the efficient production of complex peptides containing D-ornithine. chemimpex.com Upon completion of the chain assembly, the peptide is cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA). This final step simultaneously removes the side-chain Boc group from the ornithine residue, along with other acid-labile side-chain protecting groups. peptide.com
Solution-Phase Synthesis Approaches with this compound
While SPPS is dominant for peptide synthesis, solution-phase synthesis remains crucial for specific applications, including the synthesis of short peptides, peptide fragments for segment condensation, and complex organic molecules where an amino acid serves as a chiral scaffold. This compound is also a versatile reagent in these contexts.
Controlled Chemical Modifications and Derivatizations
The orthogonal protecting groups of this compound are highly advantageous for selective chemical modifications in solution. organic-chemistry.org The carboxyl group, the α-amino group (protected as Fmoc), and the δ-amino group (protected as Boc) can be addressed independently.
For example, the free carboxyl group can be activated and coupled to an amine without affecting the two protected nitrogen functions. This allows this compound to act as a linker or a core scaffold. A documented synthesis illustrates this, where the L-isomer, Fmoc-Orn(Boc)-OH, was used to synthesize a dicarbamate derivative. chemicalbook.com In this reaction, the carboxyl group of Fmoc-Orn(Boc)-OH was activated with the BOP reagent and coupled with phenethylamine (B48288) in the presence of N-methylmorpholine (NMM) as a base. chemicalbook.com The Fmoc and Boc groups remained intact throughout the reaction, demonstrating the precise control afforded by this protection scheme.
Synthesis of Complex Organic Molecules as Precursors
Beyond peptides, this compound serves as a valuable chiral precursor for the synthesis of more complex, non-peptidic organic molecules. chemicalbook.com Its defined stereochemistry and multiple functional groups, which can be unmasked selectively, make it an attractive starting material.
The synthesis of (9H-fluoren-9-yl)methyl tert-butyl (5-oxo-5-(phenethylamino)pentane-1,4-diyl)(S)-dicarbamate from the corresponding L-ornithine derivative provides a clear blueprint for how the D-isomer could be used. chemicalbook.com This reaction transforms the amino acid into a more complex structure that is not a peptide, highlighting its role as a versatile building block in broader organic synthesis.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
|---|---|---|---|---|
| Fmoc-Orn(Boc)-OH | Phenethylamine | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), NMM (N-Methylmorpholine) | DCM (Dichloromethane) | (9H-fluoren-9-yl)methyl tert-butyl (5-oxo-5-(phenethylamino)pentane-1,4-diyl)(S)-dicarbamate |
This methodology allows chemists to leverage the stereochemical purity of the amino acid starting material to build intricate, enantiomerically pure molecules for various applications in medicinal chemistry and materials science.
Applications of Boc D Orn Fmoc Oh in Peptidomimetic Design and Drug Discovery
Rational Design Principles of Peptidomimetics Incorporating Boc-D-Orn(Fmoc)-OH
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral availability. nih.govfrontiersin.org The incorporation of non-canonical amino acids like this compound is a key strategy in this process. nih.govrsc.org
The primary design principles involving this compound revolve around several key aspects:
Enhancing Proteolytic Resistance: Peptides composed of natural L-amino acids are susceptible to degradation by proteases. The introduction of a D-amino acid, such as D-ornithine from this compound, into a peptide sequence can significantly increase its resistance to enzymatic cleavage, thereby prolonging its biological half-life. nih.govchempep.com
Conformational Constraint: The D-configuration of the ornithine residue can induce specific turns or secondary structures that might not be accessible to peptides composed solely of L-amino acids. frontiersin.org This conformational restriction can lock the peptidomimetic into a bioactive conformation, leading to higher affinity and selectivity for its biological target. slideshare.net
Side-Chain Modification: The Fmoc-protected side-chain amine of ornithine provides a versatile handle for further chemical modifications. chemicalbook.com This allows for the introduction of various functional groups, such as those that can participate in macrocyclization or the attachment of pharmacophores to modulate biological activity. nih.govrsc.org
Mimicking Bioactive Conformations: this compound can be used to mimic specific secondary structures like β-turns and β-sheets, which are often involved in protein-protein interactions. nih.govacs.org By replicating these structures, peptidomimetics can effectively disrupt pathological protein interactions.
A summary of these design principles is presented in the table below.
| Design Principle | Rationale | Desired Outcome |
| Proteolytic Stability | Introduction of a D-amino acid hinders recognition by proteases. nih.govchempep.com | Increased in vivo half-life and bioavailability. |
| Conformational Constraint | The D-amino acid induces specific backbone geometries. frontiersin.org | Enhanced receptor affinity and selectivity. slideshare.net |
| Side-Chain Functionalization | The protected amine allows for specific chemical modifications. chemicalbook.com | Introduction of new functionalities, cyclization. nih.govrsc.org |
| Secondary Structure Mimicry | The residue can nucleate or stabilize β-turns and β-sheets. nih.govacs.org | Disruption of protein-protein interactions. |
Engineering Conformational Preferences in Peptidomimetic Structures
A significant advantage of using this compound in peptidomimetic design is the ability to engineer specific conformational preferences into the final molecule. This control over the three-dimensional structure is crucial for achieving high potency and selectivity.
This compound and related ornithine derivatives have been shown to be effective inducers of β-sheet and β-turn structures. nih.govbiocrick.com β-turns are critical elements in many biologically active peptides, often mediating receptor recognition and binding. acs.org The D-configuration of the ornithine in this compound can promote the formation of a β-turn, a secondary structure that reverses the direction of the polypeptide chain. nih.gov
Furthermore, ornithine-containing building blocks can be used to create β-sheet mimics. For example, a derivative of ornithine, when incorporated into a peptide, can form hydrogen bonds with subsequent residues, forcing them into a β-sheet-like conformation. biocrick.com This mimicry is particularly useful for designing inhibitors of protein-protein interactions that are mediated by β-sheet interfaces. nih.govresearchgate.net
Macrocyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to improved stability, receptor affinity, and bioavailability. slideshare.netnih.gov The side-chain amino group of ornithine, protected by Fmoc in this compound, provides a convenient point for cyclization.
The synthesis of macrocyclic peptides often involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a cyclization step in solution or on the resin. nih.govnih.govacs.org this compound is well-suited for these strategies. For instance, after the assembly of the linear peptide, the Fmoc group on the ornithine side chain can be selectively removed, and the liberated amine can be reacted with a C-terminal carboxylic acid or another reactive group on a different side chain to form a cyclic structure. nih.govresearchgate.net This approach has been successfully used to synthesize a variety of constrained peptidomimetics with diverse biological activities. nih.gov
Induction of Defined Secondary Structures (e.g., Beta-Sheet Mimicry, Turns)
Development of Advanced Therapeutic Candidates
The unique properties of this compound have been leveraged in the development of novel therapeutic candidates targeting a range of diseases.
Opioid peptides are a class of neuropeptides that play a crucial role in pain modulation. wikipedia.org However, their therapeutic use is often limited by poor stability and side effects. mdpi.com Peptidomimetics offer a promising approach to overcome these limitations.
This compound has been utilized in the synthesis of cyclic opioid peptidomimetics. mdpi.com The incorporation of D-ornithine can enhance the stability of the peptide and constrain it into a conformation that favors binding to opioid receptors. nih.gov For example, a study on cyclic opioid peptides replaced D-lysine with (R)- or (S)-β³-Lys, obtained from the homologation of D- or L-ornithine, to investigate the impact on receptor binding and activation. mdpi.com Such modifications, facilitated by building blocks like this compound, allow for detailed structure-activity relationship (SAR) studies to optimize the affinity and selectivity of these compounds for different opioid receptor subtypes (μ, δ, and κ). nih.govfsu.edu
Below is a table summarizing key data on opioid peptidomimetics where ornithine derivatives play a role.
| Compound Type | Key Modification | Biological Target | Reference |
| Cyclic Opioid Peptidomimetics | Replacement of D-Lys with β³-Lys derived from ornithine. | Opioid Receptors | mdpi.com |
| Fused Opioid Agonist-Neurokinin 1 Antagonist | Incorporation of Dmt and other non-standard amino acids. | Opioid and NK1 Receptors | nih.gov |
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action. asm.org However, natural AMPs are often susceptible to proteolytic degradation.
The incorporation of D-amino acids, such as D-ornithine from this compound, is a well-established strategy to enhance the stability and activity of AMPs. mdpi.comnih.gov The D-configuration makes the peptide less recognizable by bacterial proteases, while the positive charge on the ornithine side chain can enhance the interaction with negatively charged bacterial membranes. acs.org
Furthermore, the ability to introduce conformational constraints through cyclization or the induction of specific secondary structures can lead to AMPs with improved potency and selectivity. mdpi.comnih.gov For instance, the synthesis of short antimicrobial peptidomimetics has been achieved using Fmoc-triazine amino acids, which incorporate cationic and hydrophobic residues to create amphipathic structures that are crucial for antimicrobial activity. mdpi.com While this specific example does not directly use this compound, it highlights the general principle of using protected, non-canonical amino acids to build potent and stable antimicrobial agents.
Antitumor Peptidomimetics and Biological Evaluation
The development of peptidomimetics as antitumor agents is a promising strategy in cancer therapy. These compounds can mimic the structure of natural peptides that regulate cell growth and proliferation, thereby acting as inhibitors or modulators of protein-protein interactions crucial for tumor progression. The incorporation of D-amino acids, such as D-ornithine derived from this compound, can enhance the antitumor activity of these peptidomimetics.
Research has shown that peptidomimetics containing D-amino acids can exhibit significant inhibitory effects on the growth of cancer cell lines. For instance, studies on peptidomimetics designed to mimic protein turns, which are often involved in biological interactions on the cell surface, have demonstrated dose-dependent growth inhibition against carcinoma cell lines like HeLa and MCF-7. mdpi.com The inclusion of a D-amino acid can influence the conformational preferences of the peptidomimetic, potentially leading to a more stable and biologically active structure.
The biological evaluation of these antitumor peptidomimetics typically involves cell viability assays, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay. mdpi.com These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The results are often expressed as the percentage of cell viability in treated cells compared to untreated control cells.
For example, the inhibitory effects of certain Boc-protected peptidomimetics on HeLa and MCF-7 cell lines were observed to be stronger than their acetyl-protected counterparts. mdpi.com This highlights the importance of the protecting groups in influencing the biological activity of the final compound. The data from such studies can be used to establish structure-activity relationships, guiding the design of more potent and selective antitumor agents.
| Compound | Target Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| Boc-protected peptidomimetic 2 | HeLa | 500 | 35.44 |
| Boc-protected peptidomimetic 2 | MCF-7 | 500 | 54.33 |
| Boc-protected peptidomimetic 4 | HeLa | 500 | 37.29 |
| Boc-protected peptidomimetic 4 | MCF-7 | 500 | 48.37 |
Modulation of Biological Properties through D-Ornithine Inclusion
The incorporation of D-ornithine, facilitated by the use of this compound, is a powerful strategy to modulate the biological properties of peptides. This non-natural amino acid can significantly enhance cell permeability and improve enzymatic stability, two critical factors for the development of effective peptide-based therapeutics.
Enhancement of Peptide Cell Permeability
A major hurdle in the development of peptide-based drugs is their often poor ability to cross cell membranes to reach intracellular targets. The inclusion of ornithine residues has been shown to enhance the cell permeability of peptides. chemicalbook.comadvancedchemtech.comcaymanchem.com For instance, conjugating ornithine to Green Fluorescent Protein (GFP)-labeled peptides resulted in improved cell permeability compared to the unconjugated peptides. chemicalbook.comcaymanchem.com
The positive charge of the ornithine side chain at physiological pH is thought to play a role in this enhanced permeability, likely through interactions with the negatively charged components of the cell membrane. While the exact mechanisms are still under investigation, it is clear that the inclusion of ornithine can be a valuable tool for improving the cellular uptake of therapeutic peptides.
Furthermore, the stereochemistry of the amino acid can also influence cell permeability. Studies have shown that peptides composed entirely of D-amino acids can exhibit higher internalization rates in certain cell types compared to their L-amino acid counterparts. mdpi.com This suggests that the use of D-ornithine, in particular, could offer advantages in designing cell-penetrating peptides.
| Peptide Modification | Effect on Cell Permeability | Reference |
|---|---|---|
| Conjugation of ornithine to GFP-labeled peptides | Enhanced cell permeability | chemicalbook.com, caymanchem.com |
| Incorporation of D-amino acids | Higher internalization in some cell lines | mdpi.com |
| Replacement of lysine (B10760008) with ornithine | Maintains charge for cellular uptake | mdpi.com |
Improving Enzymatic Stability of Peptide Analogues
Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. The incorporation of unnatural amino acids, such as D-ornithine, is a well-established strategy to improve the enzymatic stability of peptide analogues. lifetein.comresearchgate.net
Proteases are enzymes that recognize and cleave specific peptide bonds. Because these enzymes are stereospecific, they are generally unable to recognize or cleave peptide bonds involving D-amino acids. mdpi.comlifetein.com Therefore, substituting an L-amino acid with its D-enantiomer, such as D-ornithine, can render the resulting peptide resistant to proteolytic degradation. This increased stability can lead to a longer half-life in the body and improved bioavailability. lifetein.com
For example, replacing arginine residues, which are common cleavage sites for proteases, with the non-proteinogenic amino acid ornithine has been shown to stabilize peptides in blood, serum, and plasma. plos.org The substitution of both arginine residues in the oncocin derivative Onc18 with ornithine or D-arginine significantly increased its half-life in mouse serum from 25 minutes to 3 hours and over 8 hours, respectively. plos.org
This enhanced stability is crucial for the development of peptide-based drugs, as it allows for less frequent administration and a more sustained therapeutic effect. The use of this compound in solid-phase peptide synthesis provides a convenient and efficient way to introduce this stabilizing element into peptide sequences.
| Peptide | Modification | Half-life in Mouse Serum |
|---|---|---|
| Onc18 | Unmodified | 25 minutes |
| Onc72 | Arg15 and Arg19 substituted with L-ornithine | 3 hours |
| Onc112 | Arg15 and Arg19 substituted with D-arginine | > 8 hours |
Boc D Orn Fmoc Oh As a Building Block for Unnatural Amino Acids and Advanced Derivatives
Synthesis of Novel Unnatural Amino Acid Scaffolds from Boc-D-Orn(Fmoc)-OH
The strategic placement of orthogonal protecting groups on this compound enables its use in the synthesis of a diverse range of unnatural amino acids (UAAs). cpcscientific.comacs.org These UAAs are crucial for developing novel peptides and peptidomimetics with enhanced stability, specific conformations, and unique biological activities. cpcscientific.com
The synthesis process often involves solid-phase peptide synthesis (SPPS), where the Boc group can be removed to allow for peptide chain elongation at the N-terminus, while the Fmoc group on the side chain remains intact for later, specific modifications. csic.es This approach is fundamental in creating peptides with non-natural residues that can act as conformational constraints or pharmacologically active components. cpcscientific.com For instance, this compound can be incorporated into a peptide sequence, and subsequent removal of the side-chain Fmoc group allows for the introduction of various functionalities, leading to novel amino acid scaffolds.
The versatility of this building block is further demonstrated in its application for creating water-soluble molecular rods and other complex structures by serving as a foundational element that can be systematically built upon. cpcscientific.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 118476-89-4 |
| Molecular Formula | C₂₅H₃₀N₂O₆ |
| Molecular Weight | 454.52 g/mol |
| Appearance | White to off-white powder |
| Typical Application | Standard building block for the introduction of D-ornithine residues in Fmoc SPPS. |
This data is compiled from publicly available information. peptide.comsigmaaldrich.com
Homologation of Ornithine to Beta-Amino Acid Derivatives (e.g., β³-Lysine)
Homologation, the process of extending a carbon chain, can be applied to α-amino acids to generate their β-amino acid counterparts. The Arndt-Eistert method is a classic two-step procedure for this transformation. nih.gov While direct homologation of this compound to a β-lysine derivative is not explicitly detailed in the provided context, the principles of homologation using Fmoc-protected amino acids are well-established. nih.gov
The process generally involves the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement, often catalyzed by a metal such as silver, in the presence of a nucleophile like water, yields the β-amino acid with one additional carbon in the backbone.
Applying this concept, a protected ornithine derivative could theoretically be homologated. For example, starting with a suitably protected ornithine, one could synthesize a β-homo-ornithine derivative. This resulting β-amino acid could then be further modified, for instance, by guanidination of the side chain, to yield a β-homo-arginine. The incorporation of β-amino acids into peptides leads to the formation of β-peptides, which can adopt stable secondary structures like helices and sheets and often exhibit resistance to enzymatic degradation. ethz.ch
Preparation of Arginine Derivatives via Guanidination of Ornithine
The conversion of the ornithine side chain into an arginine or arginine-like guanidinium (B1211019) group is a critical transformation in peptide chemistry, often used to study structure-activity relationships. google.com this compound is an ideal starting material for this modification.
The process typically occurs on a solid support after the peptide chain has been assembled. google.com The Fmoc group on the δ-amino group of the ornithine residue is selectively removed using a mild base, such as piperidine (B6355638), exposing the primary amine. google.com This free amine is then reacted with a guanidinylating agent to form the guanidinium group. A variety of reagents can be used for this purpose, with N,N'-di-Boc-N''-triflylguanidine being a highly reactive and effective option. google.comresearchgate.net This specific reagent allows for the efficient conversion of the ornithine side chain to a di-Boc-protected arginine side chain. google.comresearchgate.net
This method provides a route to orthogonally protected arginine analogues that can be directly used in further peptide coupling reactions. google.com The ability to introduce arginine or its derivatives at specific sites allows for the fine-tuning of a peptide's biological activity and properties.
Table 2: Guanidinylation Reaction Overview
| Step | Description | Reagents |
| 1. Peptide Synthesis | Incorporation of this compound into the peptide sequence on a solid support. | Standard Fmoc-SPPS reagents. |
| 2. Selective Deprotection | Removal of the Fmoc group from the ornithine side chain. | Piperidine in DMF. |
| 3. Guanidination | Reaction of the free δ-amino group with a guanidinylating agent. | N,N'-di-Boc-N''-triflylguanidine, base (e.g., DIEA). researchgate.net |
| 4. Final Product | Peptide with a di-Boc-protected arginine residue. | - |
Role in Combinatorial Library Synthesis for Ligand Discovery (e.g., OBOC methodology)
This compound is a valuable component in the construction of "one-bead one-compound" (OBOC) combinatorial libraries, a powerful method for discovering new ligands against various biological targets. nih.govresearchgate.net The OBOC method utilizes a "split-mix" synthesis strategy to create vast libraries of compounds, where each bead on a solid support displays a unique chemical entity. nih.govresearchtrends.net
The orthogonal nature of this compound is particularly advantageous in this context. It allows for the creation of branched or complex peptide structures on the bead surface. For example, after incorporating the building block into a growing peptide chain via its N-terminus (after Boc removal), the side-chain Fmoc group can be removed at a later stage to initiate the synthesis of a second, distinct peptide chain from the ornithine side chain. This creates branched peptide libraries, significantly increasing the chemical diversity of the library. nih.gov
The use of Fmoc chemistry is prevalent in OBOC library synthesis due to the availability of a wide range of commercially available Fmoc-protected natural and unnatural amino acids. nih.gov The ability to generate and screen millions of compounds simultaneously has accelerated the discovery of ligands for receptors, enzymes, and other proteins. nih.govucdavis.edu
Supramolecular Chemistry and Self Assembly of Ornithine Derived Systems
Investigating Non-Covalent Interactions in Boc-D-Orn(Fmoc)-OH and its Oligomers
The self-assembly of this compound and its oligomers is a finely tuned process governed by a symphony of non-covalent forces. Understanding these interactions is paramount to controlling the morphology and function of the resulting supramolecular structures.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are a cornerstone of peptide self-assembly, providing directionality and stability to the resulting structures. In systems derived from ornithine, the amide backbones and side chains participate in extensive hydrogen bonding networks. ulb.ac.bersc.orgnih.gov For instance, studies on ornithine lipids have revealed the formation of a molecular superlattice stabilized by a strong hydrogen-bonding network between the headgroups. ulb.ac.bersc.org This network is so robust that it persists over a wide pH range. ulb.ac.bersc.org
Analysis of Aromatic Interactions Contributed by the Fluorenylmethoxycarbonyl (Fmoc) Moiety
The fluorenylmethoxycarbonyl (Fmoc) group is not merely a protecting group in peptide synthesis; it is a powerful driver of self-assembly due to its large, hydrophobic, and aromatic nature. nih.govresearchgate.net The primary aromatic interaction at play is π-π stacking, where the planar fluorenyl rings of adjacent molecules stack on top of each other. rsc.orgresearchgate.net This stacking is a significant stabilizing force in the formation of various nanostructures, including nanofibers, nanoribbons, and hydrogels. rsc.orgnih.govresearchgate.net
The interplay between π-π stacking and hydrogen bonding is critical. The distance required for optimal π-π stacking (around 3.4 Å) is slightly different from the distance between peptide strands in a β-sheet (approximately 4.8 Å), necessitating some structural distortion to accommodate both interactions. rsc.org This synergy between different non-covalent forces can lead to complex and hierarchical self-assembly. researchgate.net Furthermore, the Fmoc group can engage in other types of aromatic interactions, such as cation-π interactions with positively charged residues like arginine, which can influence the final morphology of the self-assembled structures. nih.gov
Design and Formation of Hierarchical Supramolecular Architectures
The ability of molecules like this compound to self-assemble into hierarchical structures is a key area of research. This process involves the organization of molecules at multiple length scales, from the initial formation of primary nanostructures to their subsequent arrangement into larger, more complex architectures. nih.govacs.orgub.edu
The design of these systems often involves the strategic placement of functional groups to direct the self-assembly process. For example, the combination of the aromatic Fmoc group with the peptide backbone leads to the formation of β-sheet-rich nanofibers. researchgate.net These nanofibers can then further associate to form bundles or networks, leading to the formation of materials like hydrogels. rsc.orgresearchgate.net The chirality of the amino acids and the specific peptide sequence also play a crucial role in determining the final supramolecular structure. rsc.org Researchers have demonstrated that by varying these parameters, a wide range of nanostructures, including spheres, worms, sheets, and tubes, can be obtained from very short peptide sequences. rsc.org The formation of these hierarchical structures is often influenced by environmental factors such as pH, which can alter the ionization state of residues like ornithine and thus modulate the electrostatic interactions within the assembly. acs.orgresearchgate.net
Computational and In Silico Approaches to Supramolecular Design
Computational methods have become indispensable tools for understanding and predicting the behavior of self-assembling systems. These approaches provide insights into the molecular interactions and conformational dynamics that are often difficult to probe experimentally.
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful techniques for investigating the interactions between molecules. researchgate.netmdpi.comresearchgate.net In the context of supramolecular chemistry, these methods can be used to model the self-assembly process and to understand how individual molecules associate to form larger structures. acs.orgresearchgate.net
MD simulations can provide detailed information about the stability of different self-assembled states and the role of various non-covalent interactions. acs.orgresearchgate.netuit.no For example, simulations have been used to study the self-assembly of Fmoc-tripeptides, revealing how electrostatic and aromatic interactions, along with hydrogen bonding, direct the formation of different nanostructures at various pH values. acs.orgresearchgate.net These simulations can also shed light on the conformational changes that occur during self-assembly and how factors like a rigid molecular conformation can favor the formation of specific chiral structures. acs.orgresearchgate.net
| Interaction Type | Contributing Moieties | Role in Self-Assembly | Relevant Findings |
|---|---|---|---|
| Hydrogen Bonding | Amide backbones, Ornithine side chains | Directionality, stability, β-sheet formation | Forms stable superlattices in ornithine lipids. ulb.ac.bersc.org Essential for β-sheet tape formation. nih.gov |
| π-π Stacking | Fmoc groups | Driving force for aggregation, stabilization of nanostructures | Reinforces interlocked anti-parallel β-sheets. rsc.org Leads to diverse nanostructures like hydrogels. researchgate.net |
| Electrostatic Interactions | Charged ornithine side chains, terminal carboxylates | Directs assembly, influences morphology | Governs the formation of helical nanoribbons versus nanofibers at different pH values. acs.orgresearchgate.net |
| Cation-π Interactions | Fmoc groups and charged side chains (e.g., arginine) | Influences specific structural arrangements | Contributes to the formation of nanosheets. nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), provide a high level of accuracy for studying the electronic structure and conformational preferences of molecules. mdpi.comresearchgate.netnih.gov DFT calculations are particularly useful for analyzing the conformations of peptide building blocks and their oligomers, helping to predict the most stable arrangements of atoms. acs.orgnih.govresearchsquare.com
Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions
In the study of supramolecular chemistry and the self-assembly of ornithine-derived systems, understanding the intricate network of non-covalent interactions is paramount. Hirshfeld surface analysis and the computation of energy frameworks have emerged as powerful tools for the qualitative and quantitative exploration of these interactions within a crystal lattice. frontiersin.orgnih.gov These computational methods provide a detailed picture of the molecular environment and the forces driving the formation of ordered supramolecular architectures.
Hirshfeld surface (HS) analysis offers a unique method for visualizing and quantifying intermolecular contacts in crystalline solids. dergipark.org.trscirp.org The surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). This partitioning allows for the mapping of various properties onto the surface, including dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii, shape index, and curvedness.
A complementary two-dimensional representation, the fingerprint plot, summarizes the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). scirp.org The distribution and characteristics of points on this plot provide a quantitative summary of the types and relative significance of different intermolecular interactions.
For ornithine-derived systems, which often feature a variety of functional groups capable of hydrogen bonding and other interactions, Hirshfeld analysis reveals the dominant forces governing their crystal packing. Studies on related ornithine derivatives have shown that the crystal packing is often stabilized by a combination of H···O, O···H, C···H, and halogen···H interactions. nih.govresearchgate.net The presence of protecting groups like Boc and Fmoc in This compound introduces additional complexity and potential for a rich variety of interactions.
The fluorenylmethoxycarbonyl (Fmoc) group, in particular, is well-known to induce π-π stacking interactions, which are crucial in the self-assembly of many peptide-based biomaterials. aip.orgnih.gov These aromatic stacking interactions, along with hydrogen bonds, often direct the formation of fibrillar nanostructures. The combination of the bulky, aromatic Fmoc group and the flexible ornithine side chain, capped with a tert-butyloxycarbonyl (Boc) group, allows for a synergistic interplay of interactions that dictate the final supramolecular structure.
Detailed Research Findings from Hirshfeld Surface Analysis of Related Systems
| Intermolecular Contact | Typical Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 40 - 55 | Represents the most abundant, though generally weak, van der Waals contacts. |
| O···H/H···O | 20 - 35 | Corresponds to hydrogen bonding interactions, often involving carboxyl groups, amide linkages, and urethane (B1682113) moieties from the Boc and Fmoc groups. These are typically highlighted as sharp spikes in the fingerprint plots. |
| C···H/H···C | 10 - 20 | Represents weaker C-H···π interactions and other van der Waals contacts. The wings in the fingerprint plot are characteristic of these interactions. |
| C···C | 3 - 8 | Indicative of π-π stacking interactions, primarily arising from the fluorenyl groups of the Fmoc moiety. These appear as characteristic patterns in the fingerprint plot. |
| N···H/H···N | 2 - 5 | Relates to hydrogen bonds involving the nitrogen atoms of the amide and urethane groups. |
Energy Frameworks
The calculated energies can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the packing topology and the hierarchy of interaction strengths.
For self-assembling systems based on Fmoc-amino acids, energy framework calculations consistently show that dispersion forces, driven by the π-π stacking of the fluorenyl rings, make a significant contribution to the total stabilization energy. researchgate.net The electrostatic component, primarily from hydrogen bonding, also plays a crucial role. The interplay between these forces dictates the self-assembly pathway and the morphology of the resulting nanostructures. aip.org
The following table presents a hypothetical breakdown of interaction energies for a pair of This compound molecules in a stacked arrangement, based on data from similar Fmoc-peptide systems.
| Interaction Energy Component | Typical Energy Range (kJ/mol) | Primary Contributing Interaction |
|---|---|---|
| Electrostatic | -50 to -90 | Hydrogen bonds (N-H···O, O-H···O) |
| Dispersion | -80 to -120 | π-π stacking of Fmoc groups, van der Waals forces |
| Repulsion | +40 to +70 | Steric hindrance |
| Polarization | -15 to -30 | Induced dipole interactions |
| Total Interaction Energy | -105 to -170 | Overall stability of the molecular pair |
Advanced Analytical and Spectroscopic Characterization of Boc D Orn Fmoc Oh and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Boc-D-Orn(Fmoc)-OH and its peptide derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the chemical structure, assess purity, and investigate the three-dimensional conformation in solution.
In the context of peptides containing δ-linked ornithine derivatives, NMR is critical for studying folding and turn conformations. For instance, NMR spectroscopic experiments have been used to compare the folding-inducing properties of different turn templates, such as those based on δ-linked ornithine (δOrn) and its methylated analogue, γ(R)-methyl-ornithine (δMeOrn), against the well-established D-Pro-Gly turn. nih.govresearchgate.net Key Nuclear Overhauser Effect (NOE) signals, which indicate spatial proximity between protons, provide direct evidence for the folded state of a peptide in solution. The observation of specific NOEs between backbone amides and side-chain protons can confirm the presence of β-hairpin structures. researchgate.net
A representative, though generalized, set of expected ¹H NMR chemical shifts for a compound with the structural motifs of this compound is presented below. Actual shifts can vary based on the solvent and experimental conditions.
| Proton | Typical Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.4 |
| Ornithine β, γ-CH₂ | 1.5 - 1.9 |
| Ornithine δ-CH₂ | ~3.1 |
| Ornithine α-CH | ~4.0 - 4.2 |
| Fmoc CH | ~4.2 |
| Fmoc CH₂ | ~4.4 |
| Fmoc aromatic protons | 7.3 - 7.8 |
| NH protons | Variable |
| This table is interactive. Specific values may differ based on experimental conditions. |
Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for the characterization of this compound, providing precise molecular weight determination and a means to assess purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like protected amino acids and peptides.
For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, as well as adducts with other cations present in the solvent, such as [M+Na]⁺ or [M+K]⁺. The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
| Ion | Expected m/z |
| [M+H]⁺ | ~497.2 |
| [M+Na]⁺ | ~519.2 |
| [M+K]⁺ | ~535.1 |
| This table is interactive and shows theoretical values. Observed m/z may vary. |
In peptide synthesis, MS is invaluable for confirming the identity of the final product and for identifying any byproducts or impurities that may have formed during the synthesis or purification steps.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. Using a chiral stationary phase, HPLC can also be employed to determine the enantiomeric purity of the compound. nsf.gov
Reverse-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). The retention time of the compound is a characteristic property under specific chromatographic conditions. A sharp, symmetrical peak at the expected retention time is indicative of a pure compound. The presence of other peaks suggests impurities.
HPLC is also a powerful tool for monitoring the progress of peptide synthesis. nsf.gov By taking small aliquots from the reaction mixture at different time points, the consumption of the starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as coupling times and reagent concentrations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (carbamate, amide) | 3300 - 3500 |
| C-H stretch (aliphatic, aromatic) | 2850 - 3100 |
| C=O stretch (Boc, Fmoc, carboxylic acid) | 1680 - 1760 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (carbamate, carboxylic acid) | 1000 - 1300 |
| This table is interactive. Peak positions and intensities can vary. |
The presence of these characteristic peaks in the IR spectrum provides strong evidence for the correct chemical structure of this compound.
Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and for analyzing the secondary structure of peptides and proteins.
For a chiral molecule like this compound, the CD spectrum would provide a characteristic signature. However, the true power of CD spectroscopy is realized when analyzing peptides containing this amino acid derivative. The CD spectrum of a peptide can reveal the presence of ordered secondary structures like β-sheets and turns. For example, peptides designed to form β-hairpins often exhibit a characteristic CD spectrum with a minimum around 215-220 nm. researchgate.net
CD spectroscopy has been instrumental in comparing the ability of different turn structures, including those derived from δ-linked ornithine, to induce β-hairpin formation in peptides. nih.govresearchgate.net By comparing the CD spectra of peptides containing different turn templates, researchers can assess their relative folding propensities.
X-ray Crystallography for Solid-State Structural Analysis (on relevant derivatives)
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography has been successfully applied to peptides and other derivatives containing δ-linked ornithine. acs.orgresearchgate.net
These crystallographic studies provide unambiguous confirmation of the stereochemistry and the conformation adopted by the ornithine-derived turn unit within a larger peptide structure. nih.govresearchgate.net For instance, X-ray data has confirmed that a δ-linked ornithine turn can enforce a β-sheet conformation in peptides. acs.org Furthermore, crystallographic analysis of peptide oligomers has revealed how these structured units pack together, providing insights into the mechanisms of protein aggregation. acs.org The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-function relationships of these molecules and for the rational design of new peptide-based structures. researchgate.net
Emerging Trends and Future Research Perspectives on Boc D Orn Fmoc Oh
Innovative Synthetic Methodologies for Enhanced Efficiency and Scalability
One major trend is the adoption of chemoenzymatic synthesis . This approach leverages the high selectivity of enzymes to perform specific transformations, reducing the need for extensive protecting group manipulations and improving stereochemical control. researchgate.netnih.gov For instance, L-specific amidases have been used for the enantioselective hydrolysis of amino acid amides, a method applicable to producing both L- and D-amino acids. researchgate.net The development of enzymes that can function in one-pot syntheses alongside chemical reactions represents a significant step towards more streamlined and environmentally friendly production of non-canonical amino acids. nih.govfrontiersin.org
For industrial-scale production, continuous flow synthesis is gaining traction. Microfluidic systems with immobilized enzymes or reagents can offer higher throughput, better process control, and improved safety compared to traditional batch processes. mdpi.com This technology, combined with automated protection protocols, can significantly enhance the scalability of producing building blocks like Boc-D-Orn(Fmoc)-OH. mdpi.com
Furthermore, the development of novel protecting groups continues to be an active area of research. While the Fmoc/Boc combination is a cornerstone of orthogonal SPPS, its application is not without challenges, such as side reactions during deprotection. drugdiscoverychemistry.com Researchers are exploring new protecting groups, such as the 2-adamantyloxycarbonyl (2-Adoc) group, which offers high stability and can improve the solubility of protected peptide fragments, a key advantage in convergent synthesis strategies. google.com
Table 1: Comparison of Synthetic Methodologies for Protected Amino Acids
| Methodology | Advantages | Disadvantages | Scalability Potential |
| Traditional Chemical Synthesis | Well-established protocols. | Often multi-step, lower yields, potential for side reactions. | Moderate; can be resource-intensive. |
| Chemoenzymatic Synthesis | High stereoselectivity, milder reaction conditions, more sustainable. | Enzyme availability and stability can be limiting. | High; suitable for one-pot reactions. |
| Continuous Flow Chemistry | High throughput, enhanced safety, precise process control. | Higher initial setup cost, potential for clogging. | Excellent; ideal for industrial production. |
| Convergent Synthesis with Novel Protecting Groups | Facilitates synthesis of large peptides, can improve fragment solubility. | Requires development and validation of new protecting groups. | Good; depends on the efficiency of fragment coupling. |
Expanding the Therapeutic Landscape for Peptidomimetics Derived from D-Ornithine
The incorporation of non-canonical amino acids, particularly D-isomers like D-ornithine, is a powerful strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. explorationpub.comnih.gov Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are evolved to recognize L-amino acids. mdpi.commdpi.com This enhanced stability translates to a longer plasma half-life, a crucial attribute for therapeutic agents. mdpi.com
The unique properties of D-ornithine are being exploited in a variety of therapeutic areas:
Antimicrobial Peptides (AMPs): The rise of antimicrobial resistance has spurred the development of novel antibiotics. D-ornithine and other D-amino acids are being incorporated into AMPs to enhance their stability and efficacy. frontiersin.orgcdnsciencepub.com These peptidomimetics often retain their ability to disrupt bacterial membranes while resisting enzymatic breakdown. mdpi.comcdnsciencepub.com Studies on human defensin (B1577277) mimetics have shown that replacing lysine (B10760008) with ornithine in cyclic peptides can enhance antimicrobial activity. mdpi.com
Anticancer Agents: Cyclic peptides containing alternating D- and L-amino acids, including D-ornithine, are being investigated as agents selectively cytotoxic to cancer cells. google.com The constrained conformation and proteolytic resistance imparted by D-amino acids can lead to higher target affinity and specificity. explorationpub.com
Theranostics: In the field of theranostics, which combines therapy and diagnostics, D-ornithine plays a key role. For example, the CXCR4 antagonist PentixaFor, a cyclic peptide used for imaging and therapy in oncology, incorporates N-methylated D-ornithine to stabilize its structure and mimic a bioactive β-hairpin conformation. publish.csiro.au
Hormone Analogues: Ornipressin, an analogue of the hormone vasopressin where arginine is replaced by ornithine, is used clinically to act on microcirculation. explorationpub.com
The ability to use building blocks like this compound allows for the precise placement of D-ornithine within a peptide sequence, enabling the rational design of peptidomimetics with improved drug-like properties.
Exploiting Supramolecular Properties for Advanced Material Science Applications
The functional groups of ornithine—the carboxylic acid, α-amino group, and particularly the δ-amino group on its side chain—make it an excellent building block for supramolecular chemistry and advanced materials. These groups can participate in a range of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, as well as covalent cross-linking, driving the self-assembly of molecules into functional architectures. researchgate.netbeilstein-journals.org
Recent research highlights several promising applications:
Hydrogels: Ornithine derivatives are being used to create novel "smart" hydrogels. By modifying the δ-amino group with a polymerizable unit like an acryloyl group, ornithine can be incorporated into polymer networks. rsc.orgrsc.org These hydrogels can exhibit remarkable properties, including self-healing, electrical conductivity, and responsiveness to stimuli like pH. researchgate.netrsc.orgacs.org The presence of amino acid groups allows for the complexation of metal ions (e.g., Fe³⁺, Cu²⁺), which can act as dynamic cross-linkers to enhance mechanical properties. rsc.orgacs.org Such materials are being explored for use as strain sensors, in soft robotics, and for tissue engineering, particularly for neural tissues where electrical conductivity is advantageous. rsc.orgbiorxiv.orgresearchgate.net
Drug Delivery Systems: The amphiphilic nature of certain ornithine derivatives, such as ornithine lipids, makes them suitable for forming drug delivery vehicles. nih.gov Ornithine-containing liposomes and lipid nanoparticles are being investigated to enhance the bioavailability and targeted delivery of therapeutic agents. mdpi.comcreative-biolabs.comfrontiersin.org Encapsulation within these nanostructures can provide controlled release and protect the cargo from degradation. creative-biolabs.com
Self-Assembling Nanomaterials: Even short peptides or single amino acid derivatives containing bulky aromatic groups (like the Fmoc group in this compound) can self-assemble into ordered nanostructures such as fibrils and gels. acs.org This assembly is driven by a combination of π-stacking from the aromatic moieties and hydrogen bonding between the peptide backbones. acs.org These materials have potential applications in cell culture, catalysis, and as slow-release drug depots. acs.org
Table 2: Ornithine-Based Advanced Materials and Their Applications
| Material Type | Key Ornithine Feature | Driving Interaction(s) | Potential Application(s) |
| Conductive Hydrogels | Side-chain δ-amino group | Covalent polymerization, metal-ion coordination. rsc.orgacs.org | Strain sensors, neural tissue engineering, bioelectronics. biorxiv.orgresearchgate.net |
| Liposomes/Nanoparticles | Formation of ornithine lipids. | Hydrophobic/hydrophilic interactions. | Targeted drug delivery, controlled release formulations. creative-biolabs.comfrontiersin.org |
| Self-Assembled Gels | Entire amino acid structure. | Hydrogen bonding, π-stacking (if aromatic groups are present). acs.org | 3D cell culture, regenerative medicine, slow-release systems. researchgate.netacs.org |
Integration of Artificial Intelligence and Machine Learning in Rational Design of Derivatives
The integration of AI/ML is impacting peptide design in several key ways:
Predictive Modeling: ML models can be trained on large datasets to predict a wide range of peptide properties based on sequence alone. gu.se This includes predicting biological activity (e.g., antimicrobial or anticancer potency), toxicity, and key drug-like properties such as solubility and stability. researchgate.netnih.govresearchgate.net Importantly, new models are being developed that can handle non-canonical amino acids, allowing for in silico screening of peptides containing derivatives of ornithine before undertaking costly and time-consuming synthesis. rsc.orgnih.govbiorxiv.org
De Novo Design: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns of known active peptides and generate entirely new sequences with a high probability of being active. researchgate.netpolifaces.de These algorithms can design novel linear or cyclic peptides tailored to a specific protein target, sometimes without even needing to pre-specify the binding site. researchgate.net
Lead Optimization: AI-driven platforms can guide the optimization of lead peptides. gubra.dk By systematically suggesting single or multiple amino acid substitutions (including with non-canonical options like D-ornithine) and predicting the impact on affinity, selectivity, and other properties, these tools can rapidly identify candidates with improved therapeutic profiles. mdpi.comchemrxiv.org This data-driven, iterative process of design and experimental validation significantly accelerates the path from a hit compound to a clinical candidate. nih.gov
Computational tools like AutoRotLib are being developed specifically to parameterize non-canonical amino acids for use in established protein design software, enabling large-scale in silico screening of peptides containing a diverse chemical vocabulary. frontiersin.org This synergy between AI, computational chemistry, and experimental validation is poised to revolutionize the discovery of next-generation therapeutics derived from building blocks like this compound.
Q & A
Q. What are the critical steps in synthesizing Boc-D-Orn(Fmoc)-OH, and how can purity be ensured?
this compound is synthesized via solid-phase peptide synthesis (SPPS) using 2-Cl-tritylchlorid resin. Key steps include:
- Loading the resin : Attach Boc-protected ornithine derivatives using standard SPPS protocols .
- Fmoc deprotection : Use 20% piperidine in DMF to cleave the Fmoc group from the side chain .
- Coupling : Activate amino acids with HOBt/DIC in DMF for efficient coupling .
- Purity validation : Employ HPLC-MS (>98% purity) and NMR for structural confirmation. Analytical data (e.g., retention times, mass spectra) should align with literature benchmarks .
Q. How should this compound be stored to maintain stability during experiments?
- Store at -20°C in a desiccator to prevent hydrolysis of the Fmoc or Boc groups.
- Prepare solutions in anhydrous DMF or DCM immediately before use to avoid side reactions .
- Monitor degradation via regular HPLC analysis, especially after prolonged storage .
Q. What analytical techniques are recommended for characterizing this compound?
- HPLC-MS : To assess purity and confirm molecular weight (e.g., [M+H]+ ion).
- NMR : 1H/13C NMR for verifying stereochemistry and protecting group integrity.
- FT-IR : Detect characteristic peaks for Fmoc (C=O at ~1700 cm⁻¹) and Boc (C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when using this compound in complex peptide sequences?
- Activation reagents : Replace HOBt with Oxyma Pure or COMU to reduce racemization .
- Reaction time : Extend coupling to 2–4 hours for sterically hindered residues.
- Double coupling : Repeat the coupling step with fresh reagents for low-yield sequences .
- Monitor via Kaiser test : Ensure complete deprotection before proceeding .
Q. What strategies mitigate side reactions during Fmoc/Boc deprotection of this compound?
- Deprotection conditions : Use 20% piperidine in DMF for Fmoc removal; avoid prolonged exposure to prevent diketopiperazine formation .
- Boc stability : Ensure Boc groups remain intact by limiting trifluoroacetic acid (TFA) exposure during cleavage .
- Side-chain protection : Use orthogonal groups (e.g., Trt for cysteine) to minimize interference .
Q. How do researchers reconcile contradictory data on this compound’s solubility in different solvent systems?
- Solubility testing : Dissolve in DMF or DCM (high solubility) for SPPS. For aqueous systems, use DMSO as a co-solvent .
- Temperature control : Warm to 37°C and sonicate to enhance solubility in polar solvents .
- Document conditions : Report solvent purity, temperature, and concentration to enable cross-study comparisons .
Q. What role does this compound play in designing self-assembling peptides for biomaterials?
- Hydrophobic/aromatic interactions : The Fmoc moiety promotes π-π stacking, enabling hydrogel formation .
- Applications : Use in drug delivery (e.g., encapsulating hydrophobic therapeutics) or bio-templating (e.g., nanoparticle synthesis) .
- Characterization : Employ TEM or AFM to visualize nanostructures and CD spectroscopy to assess secondary structures .
Methodological and Reporting Guidelines
Q. How should researchers document this compound synthesis in publications to ensure reproducibility?
- Experimental section : Specify resin type, coupling reagents, deprotection times, and purification methods (e.g., “2-Cl-tritylchlorid resin, HOBt/DIC activation, 20% piperidine in DMF”) .
- Supporting information : Include HPLC chromatograms, NMR spectra, and mass data. For multi-step syntheses, provide reaction yields at each stage .
Q. What frameworks assist in formulating research questions about this compound’s mechanistic roles?
- PICO framework : Define Population (e.g., peptide-drug conjugates), Intervention (e.g., this compound incorporation), Comparison (e.g., vs. Lysine analogs), Outcome (e.g., enhanced stability) .
- FINER criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored applications in biomaterials), and Relevant (e.g., addressing drug delivery challenges) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity of peptides containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
